molecular formula C7H15NO3S B2957771 1,1-Dioxo-4-propylamino-tetrahydro-1lambda*6*-thiophen-3-ol CAS No. 327095-50-1

1,1-Dioxo-4-propylamino-tetrahydro-1lambda*6*-thiophen-3-ol

Cat. No.: B2957771
CAS No.: 327095-50-1
M. Wt: 193.26
InChI Key: USKDSTKQCUZVGP-UHFFFAOYSA-N
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Description

1,1-Dioxo-4-propylamino-tetrahydro-1lambda6-thiophen-3-ol is a heterocyclic compound with a unique structure that includes a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxo-4-propylamino-tetrahydro-1lambda6-thiophen-3-ol typically involves the reaction of a thiophene derivative with a propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-4-propylamino-tetrahydro-1lambda6-thiophen-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophenes, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,1-Dioxo-4-propylamino-tetrahydro-1lambda6-thiophen-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-4-propylamino-tetrahydro-1lambda6-thiophen-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol : This compound has a similar structure but with a dimethylamino group instead of a propylamino group.
  • 4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol : This compound features a hydroxy group in place of the propylamino group.

Uniqueness

1,1-Dioxo-4-propylamino-tetrahydro-1lambda6-thiophen-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,1-dioxo-4-(propylamino)thiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-2-3-8-6-4-12(10,11)5-7(6)9/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKDSTKQCUZVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CS(=O)(=O)CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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